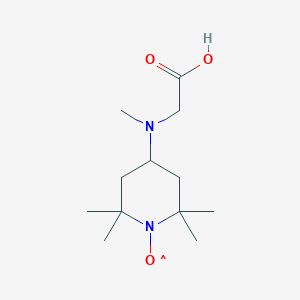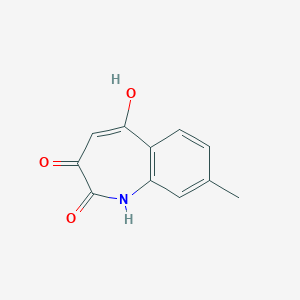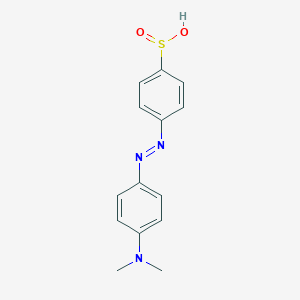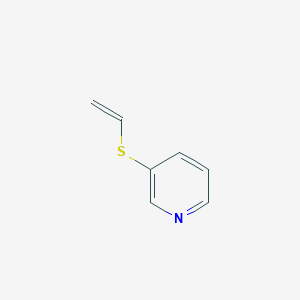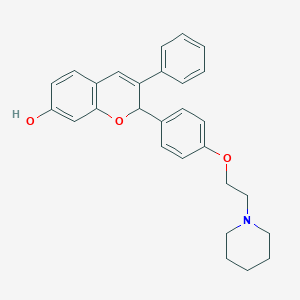
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, also known as AHAP, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
科学的研究の応用
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to exhibit a variety of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been found to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems.
作用機序
The exact mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of several neurotransmitter systems, as well as through its antioxidant and anti-inflammatory properties. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to interact with several proteins, including the dopamine transporter and the sigma-1 receptor.
生化学的および生理学的効果
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been shown to exhibit a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, serotonin, and acetylcholine, in the brain. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to exhibit a variety of pharmacological activities, making it a useful tool for studying the mechanisms underlying several neurological disorders. However, like any experimental tool, 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has its limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran. One area of interest is the development of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the further elucidation of the mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, which could provide insights into the underlying causes of several neurological disorders. Additionally, the development of new synthesis methods for 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran could lead to the discovery of novel derivatives with enhanced pharmacological activities.
合成法
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran can be synthesized using a multi-step process that involves the reaction of 2-hydroxyacetophenone with 2-(2-chloroethoxy)aniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with piperidine and subsequent hydrolysis.
特性
CAS番号 |
130064-33-4 |
|---|---|
製品名 |
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran |
分子式 |
C22H25NO3 |
分子量 |
427.5 g/mol |
IUPAC名 |
3-phenyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-9-23-19-26(21-7-3-1-4-8-21)28(32-27(23)20-24)22-10-13-25(14-11-22)31-18-17-29-15-5-2-6-16-29/h1,3-4,7-14,19-20,28,30H,2,5-6,15-18H2 |
InChIキー |
ALIOAJXMDURXTL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
正規SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
同義語 |
2-(4-(2-piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran PEPHB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



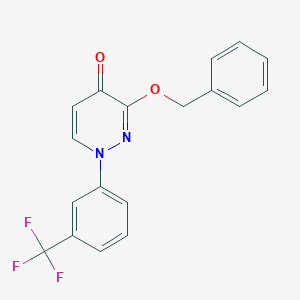
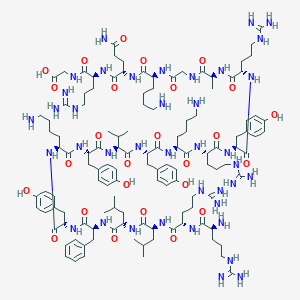
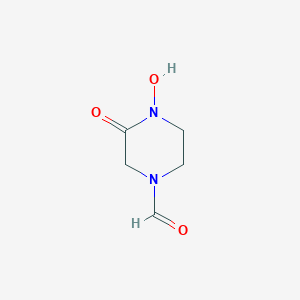
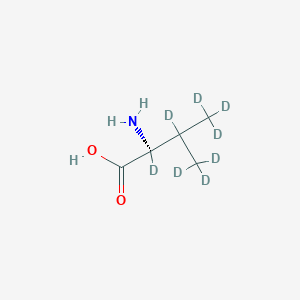
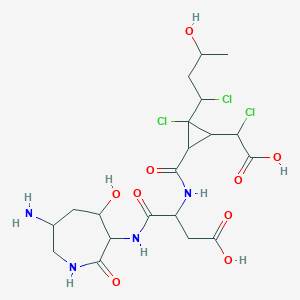
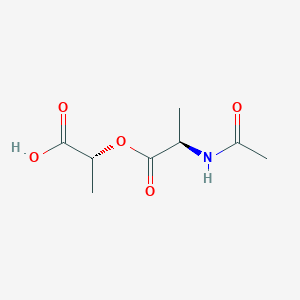
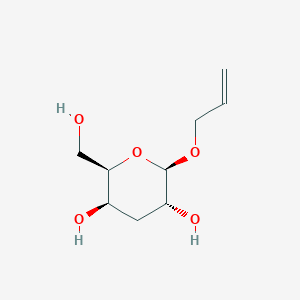
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
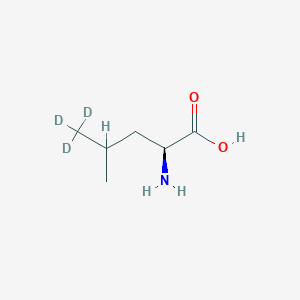
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
